molecular formula C20H17NO3 B5439382 2-(benzoylamino)ethyl 1-naphthoate

2-(benzoylamino)ethyl 1-naphthoate

Cat. No. B5439382
M. Wt: 319.4 g/mol
InChI Key: SSKQIHBTEBFHHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzoylamino)ethyl 1-naphthoate, also known as BENA, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications.

Scientific Research Applications

2-(benzoylamino)ethyl 1-naphthoate has been used in a variety of scientific research applications, including as a fluorescent probe for detecting protein-protein interactions, as a photosensitizer for photodynamic therapy, and as a potential anti-cancer agent. Its unique chemical structure and properties make it a promising candidate for further research in these areas.

Mechanism of Action

The mechanism of action of 2-(benzoylamino)ethyl 1-naphthoate is not fully understood, but it is believed to interact with proteins and enzymes in cells, leading to changes in their function and activity. This can result in a variety of biochemical and physiological effects, including changes in cell signaling pathways, gene expression, and cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and disruption of mitochondrial function. It has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of a variety of diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(benzoylamino)ethyl 1-naphthoate in lab experiments is its fluorescent properties, which make it a useful tool for detecting protein-protein interactions and other cellular processes. However, its solubility in organic solvents can make it difficult to work with in aqueous environments, and its potential toxicity requires careful handling and experimentation.

Future Directions

There are many potential future directions for research on 2-(benzoylamino)ethyl 1-naphthoate, including further investigation of its anti-cancer properties, exploration of its use as a photosensitizer for photodynamic therapy, and development of new methods for synthesizing and working with the compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in a variety of fields.
In conclusion, this compound is a unique and promising chemical compound that has potential applications in a variety of scientific research areas. Its fluorescent properties, anti-cancer properties, and potential as a photosensitizer make it a valuable tool for further investigation and development. However, its limitations and potential toxicity require careful handling and experimentation. With further research and development, this compound has the potential to make significant contributions to scientific research and medical treatments in the future.

Synthesis Methods

2-(benzoylamino)ethyl 1-naphthoate can be synthesized through a multi-step process that involves the reaction of 2-naphthoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with benzoylamine. The final product is a white crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol.

properties

IUPAC Name

2-benzamidoethyl naphthalene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO3/c22-19(16-8-2-1-3-9-16)21-13-14-24-20(23)18-12-6-10-15-7-4-5-11-17(15)18/h1-12H,13-14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSKQIHBTEBFHHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCOC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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